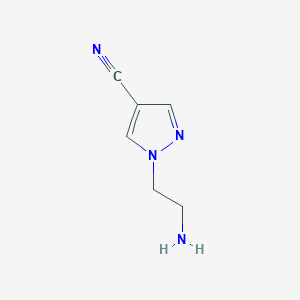

![molecular formula C14H19N B3203912 3,4-Dihydro-1h-spiro[naphthalene-2,4'-piperidine] CAS No. 1024605-76-2](/img/structure/B3203912.png)

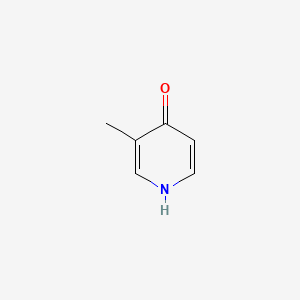

3,4-Dihydro-1h-spiro[naphthalene-2,4'-piperidine]

Vue d'ensemble

Description

“3,4-Dihydro-1h-spiro[naphthalene-2,4’-piperidine]” is a chemical compound with the molecular formula C14H20ClN . It has a molecular weight of 237.77 . The compound is typically stored at room temperature and appears as a white to yellow solid .

Molecular Structure Analysis

The InChI code for “3,4-Dihydro-1h-spiro[naphthalene-2,4’-piperidine]” is 1S/C14H19N.ClH/c1-2-4-13-11-14 (6-5-12 (13)3-1)7-9-15-10-8-14;/h1-4,15H,5-11H2;1H . This code provides a specific description of the compound’s molecular structure. For a 3D visualization of the molecule, one can use software tools that can interpret InChI codes.Physical And Chemical Properties Analysis

“3,4-Dihydro-1h-spiro[naphthalene-2,4’-piperidine]” is a white to yellow solid . It has a molecular weight of 237.77 . The compound is typically stored at room temperature .Applications De Recherche Scientifique

Gastric Antisecretory Agent

Research led by Imaeda et al. (2017) focused on the design of novel 3,4-dihydro-1H-spiro(naphthalene-2,2'-piperidin)-1-one derivatives as gastric antisecretory agents. These compounds were intended to surpass the effectiveness of existing proton pump inhibitors by binding strongly to the K+-binding site of H+,K+-ATPase. One of these compounds exhibited significant inhibitory action on histamine-stimulated gastric acid secretion in rats, suggesting a new direction in designing potassium-competitive acid blockers (Imaeda et al., 2017).

Photochromism Properties

Li et al. (2015) synthesized a spiro[indoline–naphthaline]oxazine derivative and examined its photochromic properties in different solvents. The compound showed excellent photochromism, opening up potential applications in material science and photonics (Li et al., 2015).

Modulators of Presynaptic Cholinergic Function

Efange et al. (1994) developed semirigid vesamicol receptor ligands based on the structure of 3,4-dihydrospiro[naphthalene-1(2H),4'-piperidine]. These compounds aimed to selectively inhibit vesicular acetylcholine storage, showing potential as modulators of presynaptic cholinergic function (Efange et al., 1994).

Green Synthesis in Medicinal Chemistry

Feng et al. (2016) reported a green synthesis method using ionic liquids for producing spiro[indoline-3,4'-pyrazolo[3,4-b][1,6]naphthyridine]-2,5′(1′H)-dione derivatives. This approach is environmentally friendly and efficient, demonstrating the compound's relevance in medicinal chemistry research (Feng et al., 2016).

Pharmacophore in Drug Design

Ghatpande et al. (2020) highlighted the importance of spiro[chromane-2,4'-piperidine]-4(3H)-one as a pharmacophore in drug design. The review presented progress in synthesizing derivatives of this compound and their biological relevance, indicating its potential in developing new biologically active substances (Ghatpande et al., 2020).

Safety and Hazards

The compound has been associated with several hazard statements including H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

spiro[2,4-dihydro-1H-naphthalene-3,4'-piperidine] | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N/c1-2-4-13-11-14(6-5-12(13)3-1)7-9-15-10-8-14/h1-4,15H,5-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCKKSBKKYTXPDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCNCC2)CC3=CC=CC=C31 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dihydro-1h-spiro[naphthalene-2,4'-piperidine] | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-2-(6-(2-Chloro-4-(trifluoromethyl)phenoxy)-2,3-dihydrobenzo[b]thiophen-3-yl)acetic acid](/img/structure/B3203850.png)